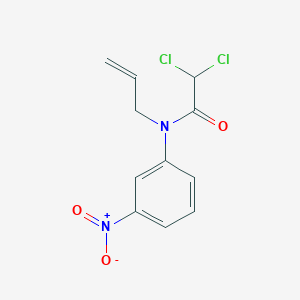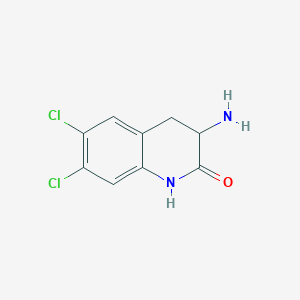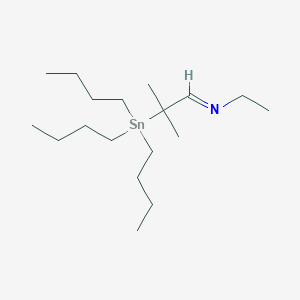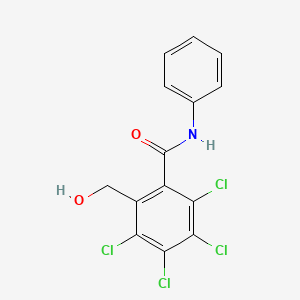
4,6-Dimethyl-2-oxo-N-phenyl-2H-pyran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-oxo-N-phenyl-2H-pyran-5-carboxamide: is an organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by its phenyl group attached to the nitrogen atom and its dimethyl and oxo substituents on the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-oxo-N-phenyl-2H-pyran-5-carboxamide can be achieved through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction is typically carried out in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-oxo-N-phenyl-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4,6-Dimethyl-2-oxo-N-phenyl-2H-pyran-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-oxo-N-phenyl-2H-pyran-5-carboxamide involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes by binding to key proteins and altering their activity .
Comparison with Similar Compounds
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: This compound shares a similar pyran ring structure but has an ethyl ester group instead of a carboxamide group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound has a pyrrole ring instead of a pyran ring but shares the phenylamide functional group.
Uniqueness: 4,6-Dimethyl-2-oxo-N-phenyl-2H-pyran-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61444-67-5 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2,4-dimethyl-6-oxo-N-phenylpyran-3-carboxamide |
InChI |
InChI=1S/C14H13NO3/c1-9-8-12(16)18-10(2)13(9)14(17)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17) |
InChI Key |
GCGOEIALGCIXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Bromoethoxy)carbonyl]-L-leucine](/img/structure/B14577218.png)



![1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14577234.png)
![3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14577235.png)

![1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene](/img/structure/B14577249.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine](/img/structure/B14577251.png)


![Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl-](/img/structure/B14577261.png)
![6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14577262.png)

